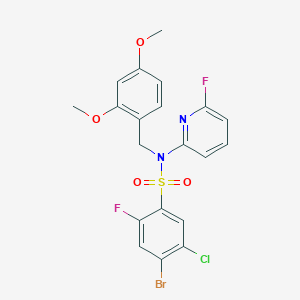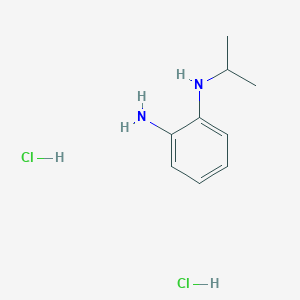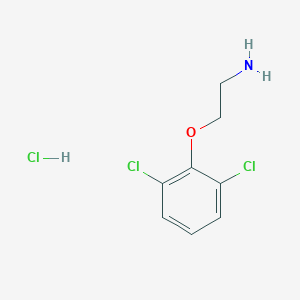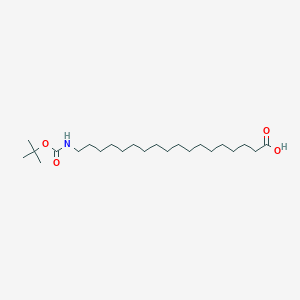
alpha-Lobeline (sulfate);L-Lobeline (sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) are piperidine alkaloids found in various plants, particularly those in the genus Lobelia, such as Indian tobacco (Lobelia inflata) and Devil’s tobacco (Lobelia tupa) . These compounds are known for their ability to penetrate the blood-brain barrier and act as nicotinic receptor agonists . They have been studied for their potential therapeutic uses, including smoking cessation and treatment of drug addiction .
Méthodes De Préparation
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) can be synthesized through chemical routes. The synthetic process involves the extraction of lobeline from plant sources, followed by chemical modification to produce the sulfate form . Industrial production methods typically involve large-scale extraction and purification processes to obtain high-purity lobeline sulfate .
Analyse Des Réactions Chimiques
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert lobeline to its reduced forms.
Substitution: Lobeline can undergo substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include N-oxides, reduced lobeline, and substituted derivatives .
Applications De Recherche Scientifique
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) have a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid chemistry.
Biology: Studied for their effects on neurotransmitter systems, particularly dopamine and serotonin.
Industry: Used in the development of pharmaceuticals and as a research tool in neuropharmacology.
Mécanisme D'action
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) exert their effects primarily by interacting with nicotinic acetylcholine receptors. They inhibit nicotine-evoked dopamine release and binding, acting as potent antagonists at alpha3beta2 and alpha4beta2 neuronal nicotinic receptor subtypes . Additionally, they inhibit the reuptake of dopamine and serotonin, promoting dopamine release from storage vesicles within the presynaptic terminal . This interaction with the vesicular monoamine transporter (VMAT2) is crucial for their mechanism of action .
Comparaison Avec Des Composés Similaires
Alpha-Lobeline (sulfate) and L-Lobeline (sulfate) are unique compared to other similar compounds due to their specific interactions with nicotinic receptors and their ability to penetrate the blood-brain barrier . Similar compounds include:
Nicotine: Another nicotinic receptor agonist but more potent and with different pharmacokinetics.
Lobelane: A minor alkaloid found in the same plants with similar but less potent effects.
Sedamine: An alkaloid with one 2-phenylethyl group on the piperidine ring, known to inhibit amine oxidase.
These comparisons highlight the unique properties of alpha-Lobeline (sulfate) and L-Lobeline (sulfate) in terms of their pharmacological activity and therapeutic potential.
Propriétés
IUPAC Name |
2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H27NO2.H2O4S/c2*1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2*2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZMOSSVIPFGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Benzyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8092935.png)
![N-(2,4-dimethoxybenzyl)-5-fluoro-N-(6-fluoropyridin-2-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B8092943.png)
![2-((6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B8092951.png)
![2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-6-broMo-1H-benzo[d]iMidazole](/img/structure/B8092956.png)





